molecular formula C10H15N3O3 B3355781 3(2H)-Pyridazinone, 4-ethoxy-5-(4-morpholinyl)- CAS No. 63562-97-0

3(2H)-Pyridazinone, 4-ethoxy-5-(4-morpholinyl)-

Cat. No.: B3355781
CAS No.: 63562-97-0
M. Wt: 225.24 g/mol
InChI Key: GYDABIFOXZFSHH-UHFFFAOYSA-N
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Description

3(2H)-Pyridazinone, 4-ethoxy-5-(4-morpholinyl)- is a heterocyclic compound that features a pyridazinone core substituted with ethoxy and morpholinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Pyridazinone, 4-ethoxy-5-(4-morpholinyl)- typically involves the reaction of a pyridazinone derivative with ethoxy and morpholinyl substituents. One common method involves the use of ethyl chloroformate and morpholine in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3(2H)-Pyridazinone, 4-ethoxy-5-(4-morpholinyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxy group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridazinones.

Scientific Research Applications

3(2H)-Pyridazinone, 4-ethoxy-5-(4-morpholinyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3(2H)-Pyridazinone, 4-ethoxy-5-(4-morpholinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and morpholinyl groups play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3(2H)-Pyridazinone, 4-methoxy-5-(4-morpholinyl)-
  • 3(2H)-Pyridazinone, 4-ethoxy-5-(4-piperidinyl)-
  • 3(2H)-Pyridazinone, 4-ethoxy-5-(4-pyrrolidinyl)-

Uniqueness

3(2H)-Pyridazinone, 4-ethoxy-5-(4-morpholinyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethoxy and morpholinyl groups enhances its solubility and binding affinity, making it a valuable compound for various applications.

Properties

IUPAC Name

5-ethoxy-4-morpholin-4-yl-1H-pyridazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3/c1-2-16-9-8(7-11-12-10(9)14)13-3-5-15-6-4-13/h7H,2-6H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYDABIFOXZFSHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=NNC1=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70502243
Record name 4-Ethoxy-5-(morpholin-4-yl)pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70502243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63562-97-0
Record name 4-Ethoxy-5-(morpholin-4-yl)pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70502243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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